

# Comparison of biological activity of "Methyl 2-phenylthiazole-5-carboxylate" analogs

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## Compound of Interest

**Compound Name:** Methyl 2-phenylthiazole-5-carboxylate

**Cat. No.:** B178707

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A comprehensive analysis of the biological activities of various analogs of "**Methyl 2-phenylthiazole-5-carboxylate**" reveals a broad spectrum of therapeutic potential, ranging from antifungal and anticancer to anti-inflammatory and neuroprotective effects. This guide provides a comparative overview of these activities, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in this promising area of medicinal chemistry.

## Comparative Biological Activities

The 2-phenylthiazole-5-carboxylate scaffold has proven to be a versatile template for the development of potent bioactive molecules. Modifications at the 2-phenyl ring, the thiazole ring, and the 5-carboxylate position have led to a diverse array of analogs with distinct biological profiles. The following sections and tables summarize the key findings across different therapeutic areas.

## Antifungal Activity

A significant number of 2-phenylthiazole-5-carboxylate analogs have been investigated as antifungal agents, primarily targeting the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), which is crucial for fungal cell membrane biosynthesis.[\[1\]](#)[\[2\]](#)

\*Table 1: Antifungal Activity of 2-Phenylthiazole-5-carboxylate Analogs against *Candida albicans*

Compound	R1 (Thiazole-4-position)	R2 (Phenyl Ring)	MIC ( $\mu$ g/mL)	Reference
SZ-C14 (Lead)	CH3	H	1-16	[1]
A1	H	H	Improved vs SZ-C14	[1]
B9	H	2,4-difluoro	0.125-0.5	[1][2]
Fluconazole	-	-	0.25-1	[1]

MIC: Minimum Inhibitory Concentration

The data indicates that substitutions on the phenyl ring and modifications at the 4-position of the thiazole ring significantly influence antifungal potency. Compound B9, with a 2,4-difluorophenyl group, demonstrated potent activity against a range of fungal strains, including fluconazole-resistant ones.[1][2]

## Anticancer Activity

Analogs of **methyl 2-phenylthiazole-5-carboxylate** have been extensively studied for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of protein kinases or other key enzymes in cancer cell proliferation.

Table 2: Anticancer Activity of 2-Phenylthiazole-5-carboxylate Analogs

Compound	Modification	Cell Line	IC50/GI50 (μM)	Reference
6d	2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide	K563 (Leukemia)	Comparable to Dasatinib	[3]
MCF-7 (Breast)	20.2	[3]		
HT-29 (Colon)	21.6	[3]		
8c	2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxamide	A-549 (Lung)	48% inhibition at 5 μg/mL	[4]
4c	N-(4-nitrophenyl)-2-p-tolylthiazole-4-carboxamide	SKNMC (Neuroblastoma)	10.8	[5]
3g	2-amino-4-methylthiazole-5-carboxylate derivative	EKVX (Non-Small Cell Lung)	0.865	[6]
MDA-MB-468 (Breast)	1.20	[6]		
4c	2-amino-4-methylthiazole-5-carboxylate derivative	HOP-92 (Non-Small Cell Lung)	0.34	[6]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition

The anticancer activity is highly dependent on the specific substitutions. For instance, compound 6d showed high potency against leukemia cells, comparable to the approved drug Dasatinib.<sup>[3]</sup> Other analogs have demonstrated significant activity against lung, breast, and colon cancer cell lines.<sup>[4][5][6]</sup>

## Other Biological Activities

Beyond antifungal and anticancer effects, these analogs have shown promise in other therapeutic areas:

- Cholinesterase Inhibition: Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential for the treatment of Alzheimer's disease.<sup>[7]</sup> One compound, [2-(4-Benzylxyphenyl)-thiazol-4-yl]- (3,5-dimethylpiperidin-1-yl)-methanone, exhibited IC<sub>50</sub> values of 8.86 μM for AChE and 1.03 μM for BuChE.<sup>[7]</sup>
- Antiflaviviral Activity: Phenylthiazole derivatives have been investigated as agents against flaviviruses.<sup>[8]</sup>
- Monoacylglycerol Lipase (MAGL) Inhibition: Analogs of 2-amino-4-methylthiazole-5-carboxylate have been synthesized as inhibitors of MAGL, a target in cancer therapy. Compounds 3g and 4c were found to be potent MAGL inhibitors with IC<sub>50</sub> values of 0.037 μM and 0.063 μM, respectively.<sup>[6]</sup>
- Anti-inflammatory and Analgesic Activity: Some 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives have exhibited moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity.<sup>[9]</sup>

## Experimental Protocols

### In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) of the antifungal compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Inoculum: Fungal strains were cultured on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5

McFarland standard.

- Drug Dilution: Compounds were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
- Inoculation and Incubation: The standardized fungal suspension was added to each well. The plates were incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.

## Cell Viability Assay (MTT Assay) for Anticancer Activity

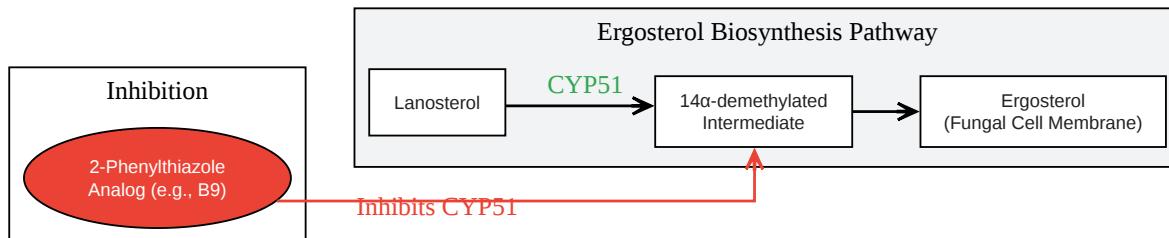
The cytotoxic activity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
- Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.
- MTT Addition: MTT solution (5 mg/mL) was added to each well, and the plates were incubated for another 4 hours to allow the formation of formazan crystals.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC<sub>50</sub> value was calculated as the drug concentration that inhibited cell growth by 50%.

## Signaling Pathway and Experimental Workflow Diagrams

### CYP51 Inhibition Pathway

The primary mechanism of antifungal action for many of the described analogs is the inhibition of lanosterol 14 $\alpha$ -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.

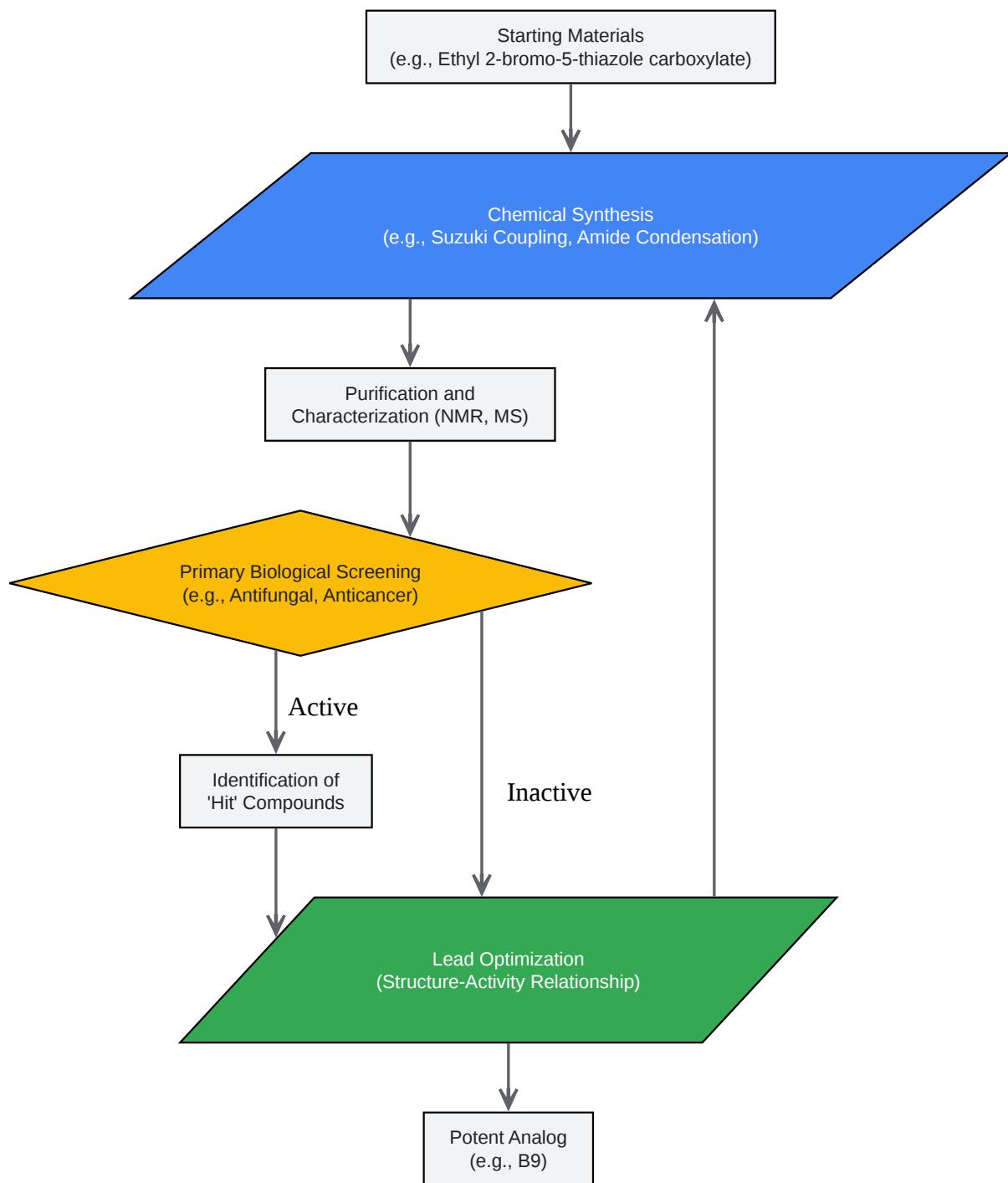


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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole analogs.

## General Workflow for Synthesis and Biological Evaluation

The development of these bioactive compounds typically follows a structured workflow from synthesis to biological testing.



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Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

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## References

- 1. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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